REACTION_CXSMILES
|
N[C:2]1[C:3]([NH2:14])=[C:4]([N+:11]([O-:13])=[O:12])[C:5]([N+]([O-])=O)=[N:6][CH:7]=1.N[C:16]1[CH:21]=[CH:20][C:19]([N+]([O-])=O)=[C:18]([N+:25]([O-:27])=[O:26])[C:17]=1[NH2:28].NC1C=CC=CN=1.NC1C=CC=CC=1.[OH:43][S:44](O)(=[O:46])=[O:45].[O:48]=[S:49](=[O:51])=[O:50].[N+]([O-])(O)=O>>[NH2:14][C:3]1[CH:2]=[CH:7][N:6]=[C:5]([S:44]([OH:46])(=[O:45])=[O:43])[C:4]=1[N+:11]([O-:13])=[O:12].[NH2:28][C:17]1[C:18]([N+:25]([O-:27])=[O:26])=[C:19]([S:49]([OH:51])(=[O:50])=[O:48])[CH:20]=[CH:21][CH:16]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
diaminodinitropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=NC1)[N+](=O)[O-])[N+](=O)[O-])N
|
Name
|
diaminodinitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring for at least two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC=C1)S(=O)(=O)O)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=CC1)S(=O)(=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |